molecular formula C13H11N3O3 B448524 N-(5-methylpyridin-2-yl)-2-nitrobenzamide CAS No. 280771-58-6

N-(5-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No.: B448524
CAS No.: 280771-58-6
M. Wt: 257.24g/mol
InChI Key: DYLDZFGJFCNZLD-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24g/mol. The purity is usually 95%.
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Properties

CAS No.

280771-58-6

Molecular Formula

C13H11N3O3

Molecular Weight

257.24g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-6-7-12(14-8-9)15-13(17)10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

DYLDZFGJFCNZLD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 2-amino-5-methylpyridine (3.1 g, 29 mmol) in dichloromethane (200 mL) was added pyridine (7.3 mL, 90 mmol) followed by 2-nitrobenzoyl chloride (5.7 g, 30 mmol). After 4 h, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate (500 mL) and water (250 mL). The organic phase was separated and washed with water, brine, dried (MgSO4) and filtered, and then concentrated in vacuo to a volume of about 100 mL (precipitate observed). The mixture was then sonicated and allowed to stand overnight then filtered. The collected solid was then washed with diethyl ether, filtered and dried under vacuum to give 3.9 g (52%) of the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

To a stirring solution of 2-amino-5-methylpyridine (3.1 g, 29 mmol) and pyridine (7.3 mL, 90 mmol) in dichloromethane (200 mL) was added 2-nitrobenzoyl chloride (5.7 g, 30 mmol). After 4 h, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate (500 mL) and water (250 mL). The organic phase was separated and washed again with water (250 mL) followed by brine (250 mL) and then dried with MgSO4, filtered and partially concentrated in vacuo, which resulted in the formation of a precipitate. After standing overnight, the solid was filtered and dried in vacuo to give 3.9 g (52%) of white solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
52%

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